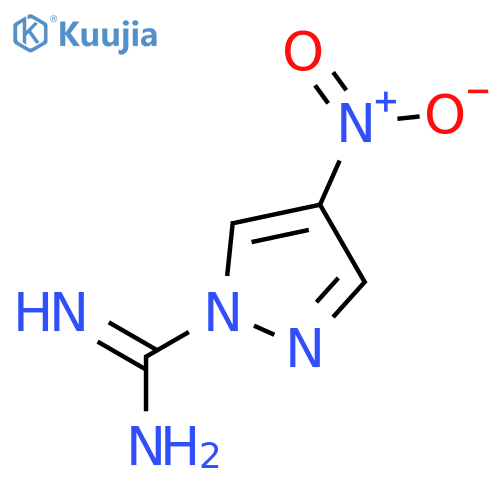Cas no 773793-51-4 (1H-Pyrazole-1-carboximidamide,4-nitro-)

773793-51-4 structure
商品名:1H-Pyrazole-1-carboximidamide,4-nitro-
CAS番号:773793-51-4
MF:C4H5N5O2
メガワット:155.114799261093
MDL:MFCD09751589
CID:552153
PubChem ID:45091686
1H-Pyrazole-1-carboximidamide,4-nitro- 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-1-carboximidamide,4-nitro-
- 1H-Pyrazole-1-carboximidamide,4-nitro-(9CI)
- 773793-51-4
- 4-Nitro-1H-pyrazole-1-carboximidamide
- MFCD09751589
- 1-guanyl-4-nitropyrazole
- SCHEMBL7760014
- AKOS006329227
- 4-nitropyrazole-1-carboximidamide
- SY280756
-
- MDL: MFCD09751589
- インチ: InChI=1S/C4H5N5O2/c5-4(6)8-2-3(1-7-8)9(10)11/h1-2H,(H3,5,6)
- InChIKey: GWMAVQBKDIWTPH-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=NN1C(=N)N)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 155.04445
- どういたいしつりょう: 155.044
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114A^2
- 疎水性パラメータ計算基準値(XlogP): -0.5
じっけんとくせい
- PSA: 110.83
1H-Pyrazole-1-carboximidamide,4-nitro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY280756-5g |
4-Nitropyrazole-1-carboximidamide |
773793-51-4 | ≥95% | 5g |
¥11875.00 | 2024-07-09 | |
| eNovation Chemicals LLC | Y1186679-5g |
4-Nitropyrazole-1-carboximidamide |
773793-51-4 | 95% | 5g |
$1375 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212035-5g |
4-Nitro-1H-pyrazole-1-carboximidamide |
773793-51-4 | 98% | 5g |
¥15437.00 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1186679-5g |
4-Nitropyrazole-1-carboximidamide |
773793-51-4 | 95% | 5g |
$1375 | 2025-02-28 |
1H-Pyrazole-1-carboximidamide,4-nitro- 関連文献
-
1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
773793-51-4 (1H-Pyrazole-1-carboximidamide,4-nitro-) 関連製品
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:773793-51-4)1H-Pyrazole-1-carboximidamide,4-nitro-

清らかである:99%
はかる:5g
価格 ($):1489.0